molecular formula C10H19NO2 B13618842 Methyl 2-(1-amino-3-ethylcyclopentyl)acetate

Methyl 2-(1-amino-3-ethylcyclopentyl)acetate

Cat. No.: B13618842
M. Wt: 185.26 g/mol
InChI Key: CGHZMBSDODAAPV-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-3-ethylcyclopentyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopentane, featuring an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-3-ethylcyclopentyl)acetate typically involves the reaction of 1-amino-3-ethylcyclopentane with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-3-ethylcyclopentyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(1-amino-3-ethylcyclopentyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-3-ethylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis, releasing active metabolites. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-amino-3-methylcyclopentyl)acetate
  • Methyl 2-(1-amino-3-propylcyclopentyl)acetate
  • Methyl 2-(1-amino-3-isopropylcyclopentyl)acetate

Uniqueness

Methyl 2-(1-amino-3-ethylcyclopentyl)acetate is unique due to its specific ethyl substitution on the cyclopentane ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-(1-amino-3-ethylcyclopentyl)acetate

InChI

InChI=1S/C10H19NO2/c1-3-8-4-5-10(11,6-8)7-9(12)13-2/h8H,3-7,11H2,1-2H3

InChI Key

CGHZMBSDODAAPV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(CC(=O)OC)N

Origin of Product

United States

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